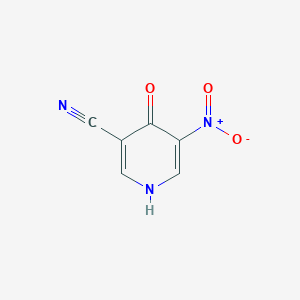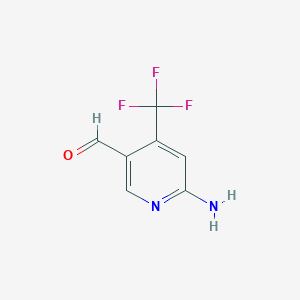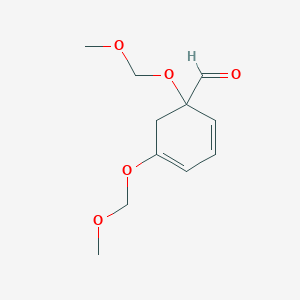
1,3-Bis(methoxymethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O5 It is characterized by the presence of two methoxymethoxy groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(methoxymethoxy)benzaldehyde can be synthesized through a multi-step process. One common method involves the protection of hydroxyl groups in a benzaldehyde derivative using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halides or nucleophiles can be used to substitute the methoxymethoxy groups.
Major Products Formed
Oxidation: 1,3-Bis(methoxymethoxy)benzoic acid.
Reduction: 1,3-Bis(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
科学的研究の応用
1,3-Bis(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 1,3-Bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxymethoxy groups may also influence the compound’s solubility and reactivity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
- 2,4-Bis(methoxymethoxy)benzaldehyde
- 3,5-Bis(methoxymethoxy)benzaldehyde
- 2,6-Bis(methoxymethoxy)benzaldehyde
Uniqueness
1,3-Bis(methoxymethoxy)benzaldehyde is unique due to the specific positioning of the methoxymethoxy groups on the benzaldehyde core. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.
特性
分子式 |
C11H16O5 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC名 |
1,5-bis(methoxymethoxy)cyclohexa-2,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O5/c1-13-8-15-10-4-3-5-11(6-10,7-12)16-9-14-2/h3-5,7H,6,8-9H2,1-2H3 |
InChIキー |
SZVGYRWGBRBRPX-UHFFFAOYSA-N |
正規SMILES |
COCOC1=CC=CC(C1)(C=O)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B12098456.png)

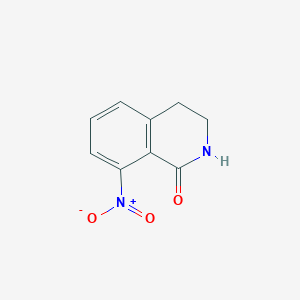

![Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B12098482.png)
![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)
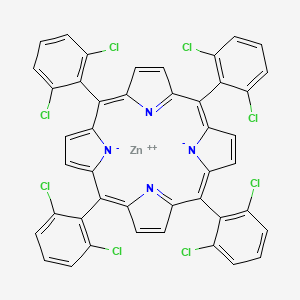
![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)



![tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12098539.png)
